

Dihydroactinidiolide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Dihydroactinidiolide

Cat. No.: B099750

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This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **Dihydroactinidiolide**, a naturally occurring terpenoid of significant interest in research and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, experimental methodologies, and mechanistic insights.

Core Physical and Chemical Properties

Dihydroactinidiolide (CAS: 15356-74-8) is a volatile organic compound found in various plants, including tea leaves (*Camellia sinensis*) and tobacco.^[1] It belongs to the class of benzofurans and is structurally related to ionones and carotenoids.^[2] Its unique aroma profile, described as sweet, tea-like, fruity, and woody, has led to its use in the flavor and fragrance industry.^{[2][3]}

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **Dihydroactinidiolide** based on available literature.

Property	Value	References
Molecular Formula	C ₁₁ H ₁₆ O ₂	[2]
Molecular Weight	180.24 g/mol	[2]
Melting Point	42-43 °C	[2]
Boiling Point	296 °C at 760 mmHg	[2]
Flash Point	120 °C	[2]
Density	1.051-1.058 g/cm ³	[4]
Vapor Pressure	0.001 mmHg at 25 °C (estimated)	[5]
logP (o/w)	2.058 (estimated)	[5]
Solubility		
In Water	600.6 mg/L at 25 °C (estimated)	[6]
In Organic Solvents	Soluble in ethanol, chloroform, DMSO, and methanol	[2][4]

Experimental Protocols

This section details common experimental procedures for the synthesis and isolation of **Dihydroactinidiolide**.

Synthesis of (±)-Dihydroactinidiolide from β-Ionone

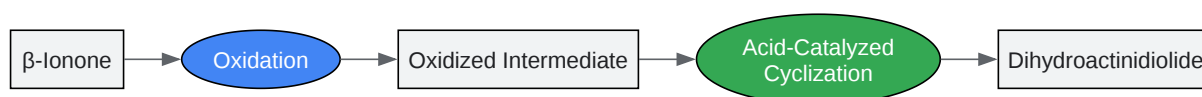
A facile two-step oxidation method has been reported for the synthesis of **Dihydroactinidiolide** from β-ionone.[6] This process is a common starting point for obtaining the racemic mixture of **Dihydroactinidiolide**.

Methodology:

- Oxidation of β-Ionone: β-Ionone is subjected to oxidation. While specific reagents are not always detailed in general literature, this step typically involves the use of an oxidizing agent

to introduce oxygen functionality to the molecule.

- Cyclization/Lactonization: The oxidized intermediate undergoes an acid-catalyzed intramolecular cyclization to form the lactone ring characteristic of **Dihydroactinidiolide**.
- Purification: The final product is purified using standard laboratory techniques such as column chromatography to isolate **Dihydroactinidiolide** from reaction byproducts.



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*Synthesis of **Dihydroactinidiolide** from β-Ionone.*

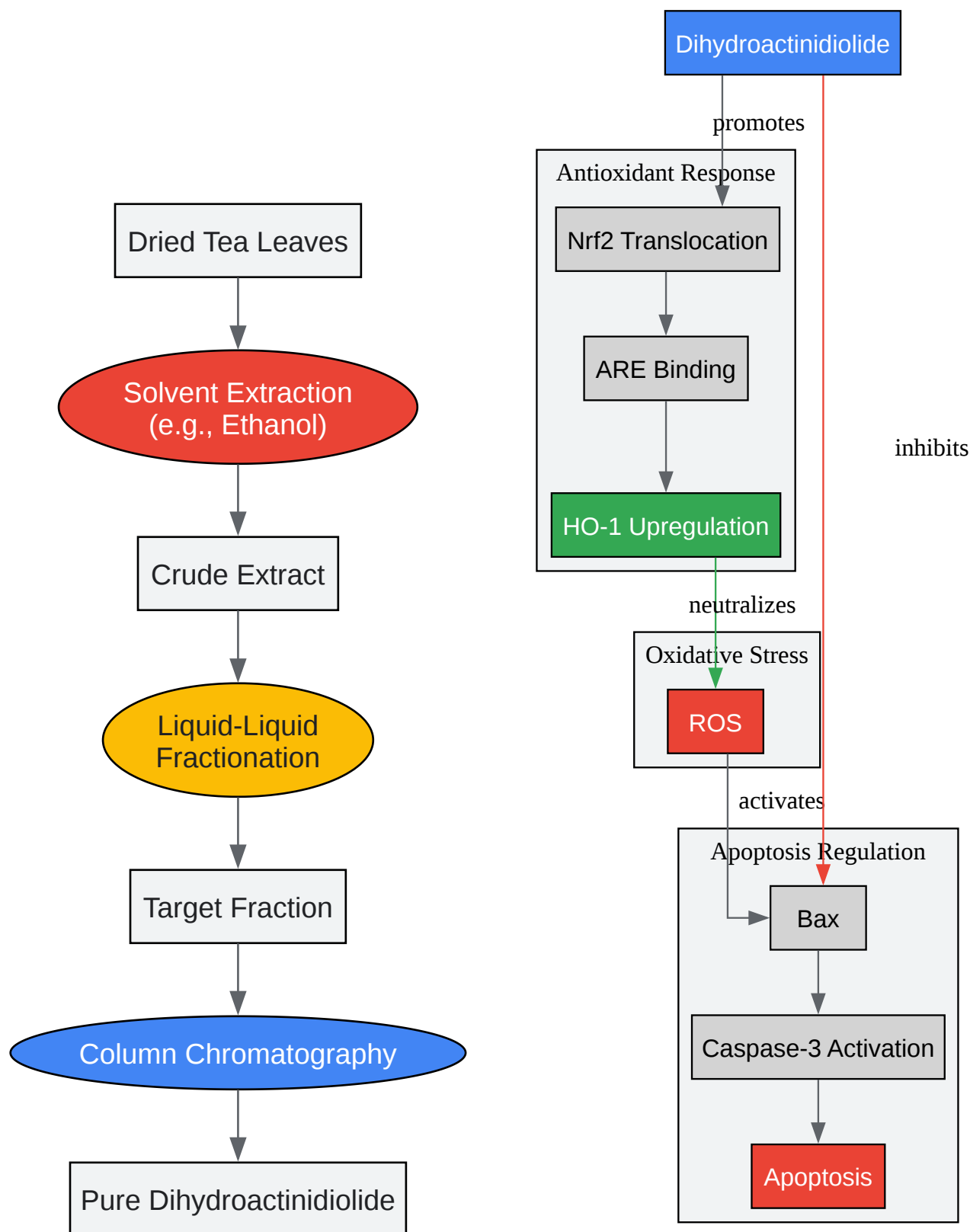
Isolation of **Dihydroactinidiolide** from *Camellia sinensis* (Tea Leaves)

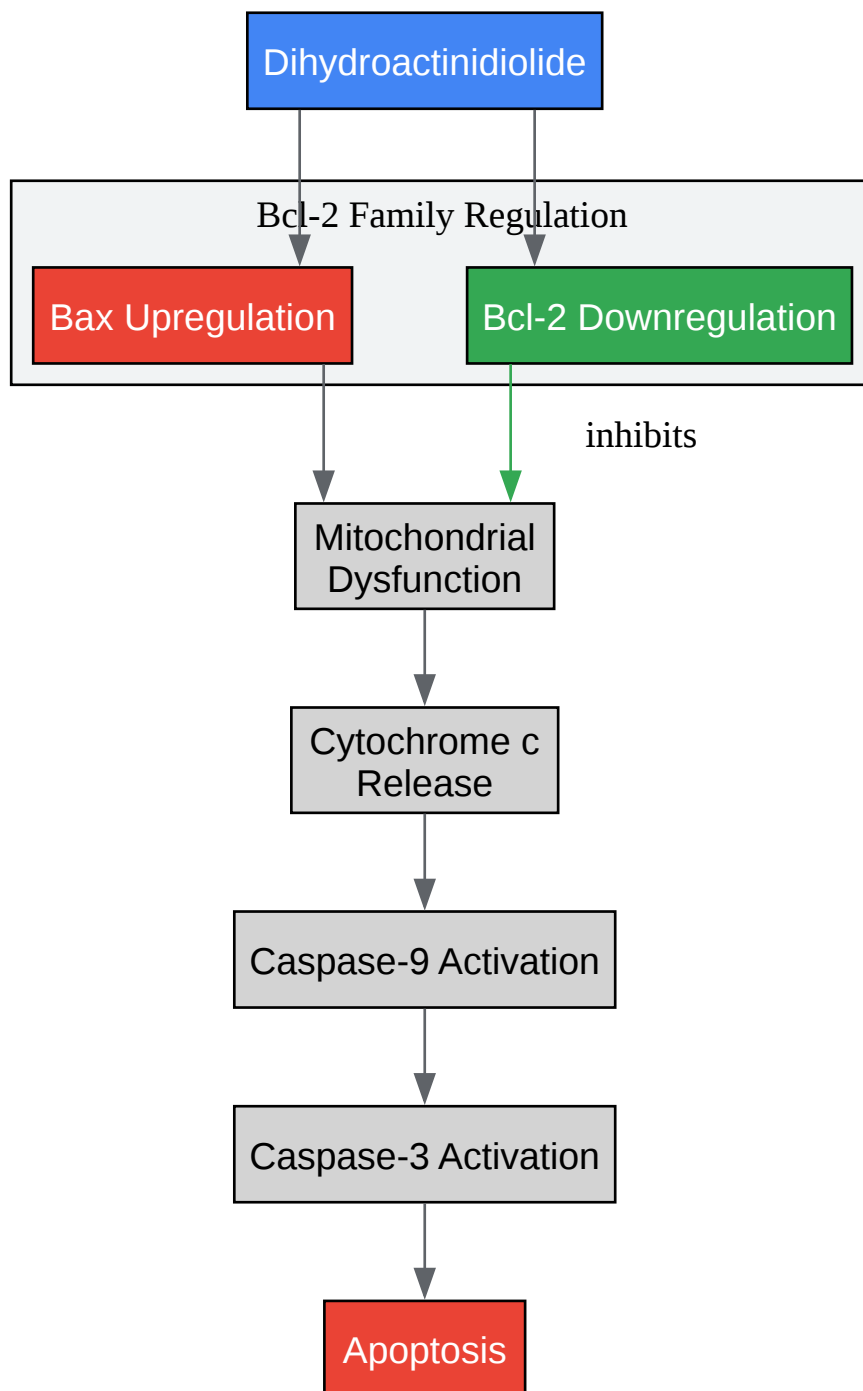
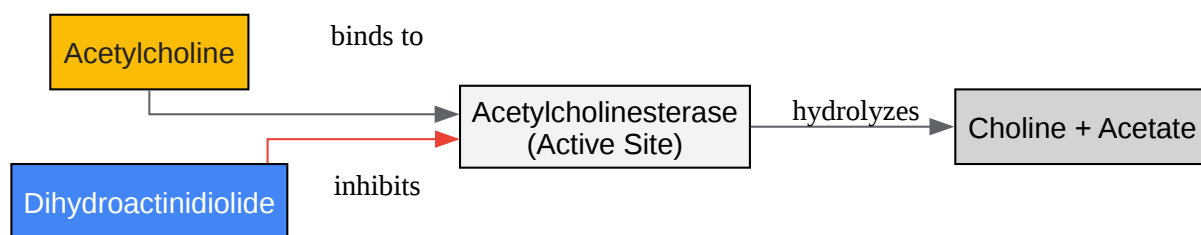
Dihydroactinidiolide is a natural component of tea leaves and can be isolated through solvent extraction and chromatographic techniques.

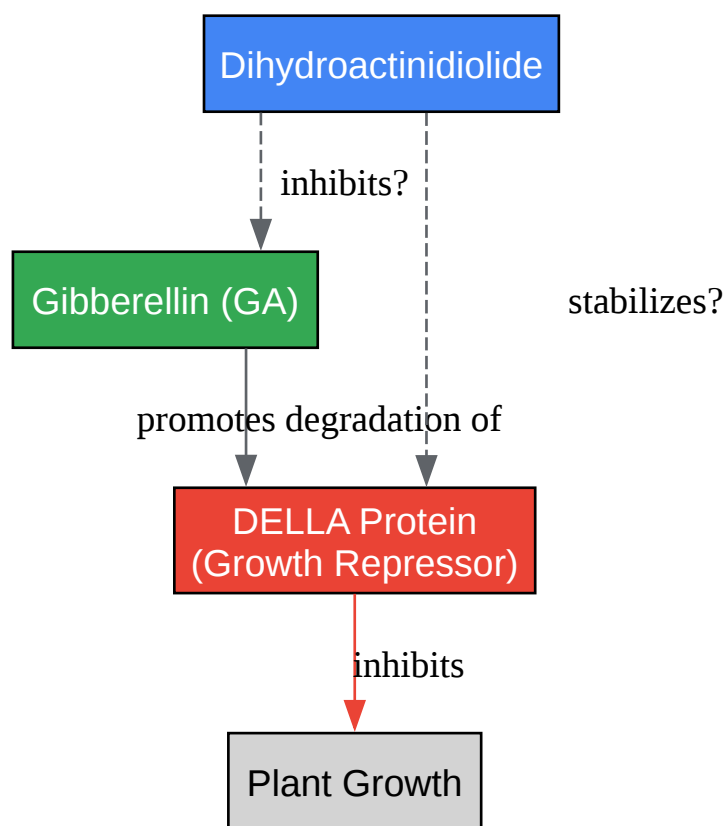
Methodology:

- Extraction: Dried and powdered tea leaves are subjected to solvent extraction. Common solvents for this purpose include ethanol, methanol, or a mixture of chloroform and methanol. [7][8] The extraction is typically performed at room temperature with agitation or under reflux.
- Fractionation: The crude extract is then fractionated using liquid-liquid extraction with solvents of varying polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their solubility.
- Chromatographic Purification: The fraction containing **Dihydroactinidiolide** is further purified using column chromatography over silica gel. A gradient elution system with a mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate) is employed to isolate the pure compound.

- Identification: The isolated compound is identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).







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